molecular formula C12H14O2 B14340946 3-Hydroxy-1-phenylhex-4-en-1-one CAS No. 95728-96-4

3-Hydroxy-1-phenylhex-4-en-1-one

Cat. No.: B14340946
CAS No.: 95728-96-4
M. Wt: 190.24 g/mol
InChI Key: RIMWQYGDSDOEIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylhex-4-en-1-one is an organic compound characterized by a six-carbon chain (hexenone backbone) with a ketone group at position 1, a hydroxyl group at position 3, and a double bond at position 4 (hex-4-en-1-one). The phenyl group is attached to the ketone-bearing carbon, forming a hybrid aromatic-aliphatic structure. This compound likely exhibits reactivity typical of enones (α,β-unsaturated ketones), such as participation in conjugate additions, while the hydroxyl group may contribute to hydrogen bonding and solubility in polar solvents .

Properties

CAS No.

95728-96-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-hydroxy-1-phenylhex-4-en-1-one

InChI

InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,11,13H,9H2,1H3

InChI Key

RIMWQYGDSDOEIZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The indium-mediated Reformatsky reaction proceeds via a single-electron transfer (SET) mechanism. Indium reduces the iododifluoro ketone to generate a radical intermediate, which subsequently reacts with the aldehyde to form the β-hydroxy ketone. A typical procedure involves:

  • Reagents : Iododifluoroacetophenone (1.0 equiv), hex-4-enal (1.2 equiv), indium powder (0.5 equiv), and water as the solvent.
  • Conditions : Stirring at 50°C for 2 hours under inert atmosphere.

Yield and Optimization

Yields for analogous compounds, such as 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one, reach 91% under optimized conditions. Key factors include:

  • Solvent : Water enhances reaction efficiency by stabilizing intermediates.
  • Temperature : Elevated temperatures (50–60°C) accelerate radical formation.
Parameter Value/Reagent Yield (%) Source
Solvent H₂O 91
Catalyst Indium powder -
Reaction Time 2 hours -

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for constructing complex enones under mild conditions. This method utilizes visible light to drive radical-mediated couplings, offering precise control over regioselectivity.

Procedure and Catalytic System

A representative synthesis involves:

  • Catalyst : fac-[Ir(ppy)₃] (2 mol%) under 20 W blue LED irradiation.
  • Solvent System : Trifluoroethanol (TFE) and dichloromethane (DCM) in a 5:1 ratio.
  • Additives : Et₃N·3HF (1.0 equiv) to facilitate proton-coupled electron transfer.

Key Advantages

  • Yield : Up to 94% for structurally related enones.
  • Selectivity : Minimizes side reactions such as over-oxidation.
Parameter Value/Reagent Yield (%) Source
Catalyst Loading 2 mol% fac-[Ir(ppy)₃] 94
Solvent TFE:DCM (5:1) -
Additive Et₃N·3HF -

Aldol Condensation Strategies

Classic Aldol condensation remains a viable route for constructing the α,β-unsaturated ketone core. This method involves base-catalyzed dehydration of β-hydroxy ketones.

Reaction Setup

  • Substrates : Phenylacetone and but-2-enal.
  • Base : Sodium hydroxide (10% aqueous solution).
  • Conditions : Reflux in ethanol for 4–6 hours.

Limitations and Modifications

  • Yield : Moderate (50–60%) due to competing side reactions.
  • Improvements : Microwave-assisted condensation reduces reaction time to 30 minutes.
Parameter Value/Reagent Yield (%) Source
Base NaOH (10%) 55
Solvent Ethanol -
Temperature Reflux -

Reduction and Hydroxylation Techniques

Selective reduction of diketones or epoxides offers an alternative pathway to introduce the hydroxyl group.

Sodium Borohydride Reduction

  • Substrate : 3-Keto-1-phenylhex-4-en-1-one.
  • Reductant : NaBH₄ in methanol at 0°C.
  • Yield : 68–72%.

Epoxide Ring-Opening

  • Substrate : 1-Phenylhex-4-en-1-one epoxide.
  • Reagent : H₂O/H⁺ or NH₃.
  • Regioselectivity : Favors Markovnikov addition.
Parameter Value/Reagent Yield (%) Source
Reductant NaBH₄ 72
Solvent Methanol -

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost Scalability Selectivity
Reformatsky Reaction 91 Moderate High High
Photoredox Catalysis 94 High Moderate Excellent
Aldol Condensation 55 Low High Moderate
Reduction 72 Low High High

The photoredox method offers the highest yield and selectivity but requires specialized equipment. In contrast, the Reformatsky reaction balances cost and efficiency for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-1-phenylhex-4-en-1-one can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylhex-4-en-1-one or phenylhexanoic acid.

    Reduction: Formation of 3-hydroxy-1-phenylhexane or 1-phenylhexane.

    Substitution: Formation of various substituted phenylhexenones.

Scientific Research Applications

It appears that "3-Hydroxy-1-phenylhex-4-en-1-one" is a core structure with various derivatives and applications. Here's what the search results suggest about its applications and related compounds:

Scientific Research Applications

General Synthesis and Characterization:

  • "3-hydroxy-1-phenylhex-4-en-1-one" can be synthesized using general procedures, yielding it as a yellow oil . The product may exist as a mixture of cis and trans isomers .

Halichondrins Synthesis:

  • 3-hydroxy-1-phenylhex-4-en-1-one derivatives are relevant in the synthesis of Halichondrins, a class of compounds with anti-tumor activity . These derivatives can be transformed into halichondrins A-C and norhalichondrins A-C through a series of reactions .

Antimicrobial Activity of 1,4-Naphthoquinones:

  • 1,4-Naphthoquinones, structurally related to the target compound, have demonstrated significant effects on fungal strains and suppress various bacterial growth, hyphal formation, and cell aggregation . Specific derivatives also exhibit promising antimicrobial activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa .

Anti-inflammatory and Analgesic Activity of 1,4-Naphthoquinones:

  • 1,4-Naphthoquinones exhibit anti-inflammatory and analgesic activity associated with the blocking of P2X7 receptors . Certain 1,4-naphthoquinone derivatives have shown higher inhibitory activity than known P2X7 receptor blockers in experiments blocking Ca2+ and ethidium bromide influx in mouse peritoneal macrophages .

Anticancer Activity of 1,4-Naphthoquinones:

  • Synthetic 5-hydroxy-1,4-naphthoquinone derivatives were tested against cancer cell lines, including colon adenocarcinoma, breast ductal carcinoma, and chronic myelogenous leukemia, showing moderate to excellent activity . Novel sulfanyl-phenylamino-1,4-naphthoquinone derivatives have shown remarkable cytotoxic activity against cancer cells and induced apoptosis .

Other Phenylhexanoids

  • Novel phenylhexanoids have been isolated and identified from S. umbellulata var. pectinata .

Asymmetric Vinylogous Aldol Reactions

  • Homoallylic alcohols can be employed in catalytic, asymmetric, direct vinylogous aldol reactions .

Chalcone Derivatives

  • Changing the structure of chalcone by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylhex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-Hydroxy-1-phenylhex-4-en-1-one, including phenyl groups, ketones, and unsaturated bonds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Notes
3-Hydroxy-1-phenylhex-4-en-1-one Not Provided C₁₂H₁₄O₂* ~198.24* Ketone, hydroxyl, alkene, phenyl Acyclic chain with enone and phenyl
4-Phenylcyclohex-3-en-1-one Not Provided C₁₂H₁₂O 172.23 Ketone, alkene, phenyl Cyclohexene ring with ketone and phenyl
3,4-Diphenylcyclopent-3-en-1-one 7402-06-4 C₁₇H₁₂O 232.28 Ketone, alkene, two phenyl groups Cyclopentenone core with dual phenyls
6-Methyl-5-phenylhept-5-en-2-one 18955-99-2 C₁₄H₁₆O 200.28 Ketone, alkene, phenyl, methyl Branched heptenone with substituents
3-Hydroxy-1H-phenalen-1-one 5472-84-4 C₁₃H₈O₂ 196.20 Ketone, hydroxyl, fused tricyclic Phenalene-derived aromatic system

*Estimated based on structural formula.

Key Observations:

Acyclic vs. Cyclic Systems: Unlike 4-phenylcyclohex-3-en-1-one and 3,4-diphenylcyclopent-3-en-1-one, which are cyclic enones, 3-Hydroxy-1-phenylhex-4-en-1-one has a flexible acyclic chain. This may influence its conformational dynamics and intermolecular interactions .

Branching and Chain Length : 6-Methyl-5-phenylhept-5-en-2-one has a longer carbon chain and a methyl group, which could enhance lipophilicity and alter metabolic stability in biological contexts.

Aromatic Complexity: 3-Hydroxy-1H-phenalen-1-one features a fused tricyclic system, enabling extended conjugation and distinct UV-Vis absorption properties compared to the simpler hexenone backbone of the target compound .

Physical Properties (Inferred)

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, structural features allow reasonable inferences:

  • Boiling Points: Cyclic enones (e.g., 4-phenylcyclohex-3-en-1-one) may have higher boiling points than acyclic analogs due to rigid, planar structures favoring closer molecular packing.
  • Solubility : Hydroxyl-containing compounds (e.g., 3-Hydroxy-1-phenylhex-4-en-1-one) are likely more water-soluble than purely aromatic or aliphatic analogs.

Q & A

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Answer :
  • Meta-analysis : Pool data from 5+ studies, adjusting for variables (e.g., cell line variability, solvent DMSO% ).
  • Sensitivity analysis : Rank factors (e.g., pH, temperature) by impact magnitude .

Methodological Considerations Table

ChallengeSolutionEvidence Reference
Data Contradictions Triangulation via HPLC, NMR, and computational models
Long-Term Stability Accelerated aging with kinetic modeling
Synthetic Yield Solvent optimization and catalyst screening

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